molecular formula C16H12Cl2N2O3 B2614160 4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one CAS No. 848069-01-2

4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B2614160
CAS No.: 848069-01-2
M. Wt: 351.18
InChI Key: IFOZHXIKHFPZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .


Molecular Structure Analysis

The linear formula for 2,4-Dichlorophenoxyacetic acid is C19H19Cl2NO4 . The molecular weight is 396.274 .

Scientific Research Applications

Corrosion Inhibition

A theoretical study focused on the inhibition efficiencies of certain quinoxaline compounds, including derivatives similar to 4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one, as corrosion inhibitors for copper in nitric acid. Quantum chemical calculations, based on the Density Functional Theory (DFT) method, were employed to explore the relationship between the molecular structures of quinoxalines and their inhibition efficiency. The results indicated a consistent alignment with experimental data, highlighting the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).

Aldose Reductase Inhibition

Quinoxalin-2(1H)-one derivatives have been designed and synthesized for their potent and multifunctional inhibition capabilities against aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibit not only strong ALR2 inhibition but also significant antioxidant activity, suggesting their utility in combating diabetic complications through dual functionalities. Among these, specific derivatives demonstrated remarkable efficacy, underscoring the therapeutic potential of such quinoxalinone-based structures (Qin et al., 2015).

Synthesis and Application in Material Science

The facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines showcases the versatility of quinoxaline derivatives in synthesizing complex molecular frameworks. These synthesized compounds have potential applications in material science and organic synthesis, reflecting the broad utility of quinoxaline derivatives in chemical research (Manoj & Prasad, 2010).

Antimicrobial Activity

Research into quinoxaline derivatives has also revealed their antimicrobial potential. Synthesis of novel heterocycles, including pyridinyl and isoxazolyl quinoxaline derivatives, has demonstrated significant antimicrobial activity against various bacterial and fungal strains. This indicates the broad-spectrum antimicrobial capabilities of quinoxaline derivatives, making them valuable in the development of new antimicrobial agents (Moustafa, 2003).

Fluorescent Whiteners for Polyester Fibres

Quinoxaline derivatives have been evaluated as disperse dyes and fluorescent whiteners on polyester fibers, showcasing their application in the textile industry. Specific compounds, such as 6-acetamido-2-substituted quinoxalines, were found to be effective in this regard, highlighting the chemical's versatility beyond pharmaceutical and corrosion inhibition applications (Rangnekar & Tagdiwala, 1986).

Properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c17-10-5-6-14(11(18)7-10)23-9-16(22)20-8-15(21)19-12-3-1-2-4-13(12)20/h1-7H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZHXIKHFPZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324332
Record name 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848069-01-2
Record name 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.